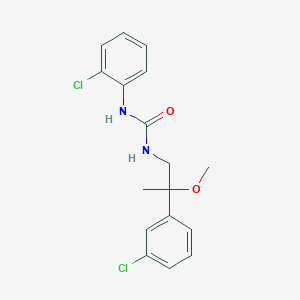

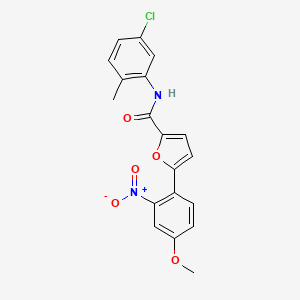

![molecular formula C10H11ClN2O2 B2883586 Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 95855-11-1](/img/structure/B2883586.png)

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound . It is related to aryl hydrazones, which are synthesized by the reaction of aryl hydrazines with carbonyl compounds .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst . The structure of the synthesized compound is then elucidated by spectroscopic (1H-NMR, 13C-NMR, IR, and MS) and elemental analyses .Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) analysis, supplemented by a Hirshfeld surfaces analysis . The Conceptual DFT (CDFT) is applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of hydrazonoyl halides with methyl 2-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]hydrazine-carbodithioate and thiosemicarbazide derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a white or light beige crystalline solid form, a melting point of 63.7-65.2 °C, and solubility in water of 1.9 mg/l (20 °C) .Scientific Research Applications

Fungicidal Activity

This compound has been used in the synthesis of novel strobilurin fungicides . These fungicides have shown excellent activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .

Herbicidal Activity

Research has expanded into other fields such as herbicidal agents . The target of this kind of compound is the mitochondrial respiratory chain, which is widely existing in eukaryotes .

Acaricidal Activity

The compound has potential applications in the field of acaricidal agents . This is due to the compound’s interaction with the mitochondrial respiratory chain .

Insecticidal Activity

The compound has shown potential in the field of insecticidal agents . This is due to the compound’s interaction with the mitochondrial respiratory chain .

Antitumor Activity

Research has also expanded into the field of antitumor agents . This is due to the compound’s interaction with the mitochondrial respiratory chain .

Antiviral Activity

Indole derivatives, which are similar to the compound , have shown antiviral activity . This suggests that “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” may also have potential antiviral applications.

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . This suggests that “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” may also have potential anti-inflammatory applications.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” may also have potential antimicrobial applications.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate” could involve further exploration of its potential applications in various fields, such as pharmaceuticals, due to its chemical reactivity properties . Additionally, more studies could be conducted to further understand its safety and hazards .

properties

IUPAC Name |

methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCPYZRIPMNCQ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)

![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)